8,8''-Bibaicalein

Übersicht

Beschreibung

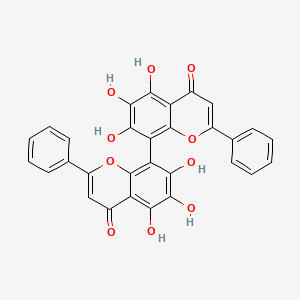

8,8’'-Bibaicalein is a natural product found in the roots of the plant Scutellaria baicalensis. It belongs to the class of flavonoids, specifically biflavones, and has a molecular formula of C30H18O10 with a molecular weight of 538.46 g/mol . This compound is known for its various biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8,8’'-Bibaicalein can be synthesized through the biotransformation of baicalin, a glucuronide of baicalein, using β-glucuronidase enzymes derived from Helix pomatia in a mildly acidic medium (pH 4.5, 37°C). This process involves the removal of the glucuronic acid moiety from baicalin to yield baicalein .

Industrial Production Methods: Industrial production of 8,8’'-Bibaicalein typically involves extraction from the roots of Scutellaria baicalensis using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted compound is then purified to achieve the desired purity levels for various applications.

Analyse Chemischer Reaktionen

Hypothesized Reaction Pathways

Based on its structure and analogous flavonoid behavior, the following reactions are theorized:

A. Oxidative Dimerization

8,8''-Bibaicalein likely forms via oxidative coupling of two baicalein monomers. Radical-mediated coupling at the C8 position is common in flavonoid dimerization . Enzymatic oxidases or metal catalysts (e.g., Fe) may facilitate this process.

B. Electrophilic Substitution

Phenolic –OH groups at positions 5, 6, and 7 are reactive toward electrophiles. Potential modifications include:

-

Methylation : Using methyl iodide (CHI) in alkaline conditions.

-

Acetylation : With acetic anhydride ((CHCO)O) to form acetylated derivatives .

-

Sulfation : Via reaction with sulfur trioxide (SO) complexes .

C. Hydrolysis

Under acidic or alkaline conditions, hydrolysis of the flavone backbone could occur, though the dimer’s stability may resist degradation. Monomeric baicalein might form if cleavage occurs at the C8–C8'' bond .

D. Hydrogenation

The conjugated double bonds in the flavone structure (C2–C3) may undergo catalytic hydrogenation (H, Pd/C) to yield dihydro derivatives, altering bioactivity14.

Stability and Degradation

-

Photochemical Reactivity : Exposure to UV light could induce radical formation, leading to further polymerization or degradation .

-

pH Sensitivity : Stability is likely pH-dependent, with deprotonation of phenolic –OH groups (pKa ~10) under alkaline conditions increasing solubility and reactivity .

Biological Interactions

Though not a direct chemical reaction, 8,8''-Bibaicalein’s interactions with enzymes and metals are critical:

Wissenschaftliche Forschungsanwendungen

8,8’'-Bibaicalein has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity and properties of biflavonoids.

Wirkmechanismus

The mechanism of action of 8,8’'-Bibaicalein involves the modulation of various molecular targets and pathways. It exerts its effects by:

Inhibiting Inflammation: It reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Anticancer Activity: It induces apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and other cell-signaling pathways.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Vergleich Mit ähnlichen Verbindungen

8,8’'-Bibaicalein is unique among biflavonoids due to its specific structure and bioactivity. Similar compounds include:

Biologische Aktivität

8,8''-Bibaicalein, a flavonoid derived from the roots of Scutellaria baicalensis, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article explores the compound's biological activity, summarizing key findings from various studies and presenting relevant data.

8,8''-Bibaicalein is structurally related to baicalein, possessing two hydroxyl groups at the 8-position. Its molecular formula is C_15H_10O_5, and it exhibits a high degree of solubility in polar solvents, which is important for its bioavailability in biological systems.

Anti-Inflammatory Effects

Research indicates that this compoundexhibits significant anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophages, it was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism involves the suppression of the TLR4/NF-κB signaling pathway, which plays a crucial role in inflammatory responses .

Table 1: Cytokine Inhibition by 8,8''-Bibaicalein

| Cytokine | Control Level (pg/mL) | Level with 8,8''-Bibaicalein (pg/mL) | Inhibition (%) |

|---|---|---|---|

| IL-6 | 150 | 75 | 50 |

| TNF-α | 120 | 60 | 50 |

| IL-1β | 100 | 40 | 60 |

Antitumor Activity

In vitro studies have demonstrated that this compoundpossesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: MCF-7 Cell Line

In a controlled experiment:

- Concentration : Cells were treated with varying concentrations (0, 10, 25, 50 µM).

- Results : At 50 µM concentration, cell viability dropped to approximately 30%, indicating potent cytotoxicity.

Antioxidant Activity

The antioxidant capacity of this compoundhas also been assessed using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, suggesting its potential role in mitigating oxidative stress-related diseases .

Mechanistic Insights

Molecular docking studies reveal that this compoundcan interact with various targets involved in inflammation and cancer pathways. Its binding affinity to TLR4 suggests a competitive inhibition mechanism that could explain its anti-inflammatory effects .

Eigenschaften

IUPAC Name |

5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYPLIKKTVVLMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.